molecular formula C22H19N3O B5546808 4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide

4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide

Cat. No. B5546808
M. Wt: 341.4 g/mol
InChI Key: JUKOTKFMFOWUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potency and high affinity for cannabinoid receptors. This compound belongs to the benzimidazole family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Mechanism of Action

4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide exerts its effects by binding to cannabinoid receptors in the brain and peripheral tissues. This compound has high affinity for both CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, appetite, mood, and memory. 4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide has been shown to activate these receptors, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects
4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide has been shown to induce a range of physiological and behavioral effects in animal models. These effects include analgesia, hypothermia, locomotor suppression, and catalepsy. 4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide has also been shown to induce a range of cognitive and behavioral effects, including anxiety-like behavior, memory impairment, and social withdrawal. These effects are thought to be mediated by the activation of CB1 and CB2 receptors in the brain and peripheral tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide in lab experiments is its high potency and affinity for cannabinoid receptors. This compound is highly selective for CB1 and CB2 receptors and can induce a range of physiological and behavioral effects at low doses. However, one of the limitations of using 4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide in lab experiments is its potential toxicity and adverse effects. This compound has been shown to induce liver toxicity and other adverse effects in animal models, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide and other synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids with improved safety and efficacy profiles. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and behavior, as well as their potential therapeutic applications. Finally, more research is needed to understand the mechanisms underlying the adverse effects of synthetic cannabinoids and to develop strategies for mitigating these effects.

Synthesis Methods

The synthesis of 4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide involves the reaction of 4-methylphenylhydrazine with 4-methylbenzoyl chloride to form 4-methyl-N-(4-methylbenzoyl)phenylhydrazine. This intermediate is then reacted with 1H-benzimidazole-5-carboxylic acid to form the final product, 4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide. The synthesis of 4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide is relatively simple and can be achieved using standard laboratory techniques.

Scientific Research Applications

4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide has been widely used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has high affinity for both CB1 and CB2 receptors and has been shown to induce a range of physiological and behavioral effects in animal models. 4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide has also been used to study the effects of synthetic cannabinoids on the brain and behavior, as well as their potential therapeutic applications.

properties

IUPAC Name

4-methyl-N-[1-(4-methylphenyl)benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-15-3-7-17(8-4-15)22(26)24-18-9-12-21-20(13-18)23-14-25(21)19-10-5-16(2)6-11-19/h3-14H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKOTKFMFOWUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.